molecular formula C10H17N3 B2565817 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine CAS No. 1328640-71-6

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine

Cat. No.: B2565817
CAS No.: 1328640-71-6
M. Wt: 179.267
InChI Key: QCADJFQNKKLSGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine typically involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the ester group to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, dihydropyrazoles, amides, ureas, and various substituted derivatives .

Scientific Research Applications

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride
  • 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid
  • 1-Cyclopentyl-1H-pyrazole-3-carboxamide

Uniqueness

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine is unique due to its specific structure, which combines a cyclopentyl group with a pyrazole ring and an ethanamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(1-cyclopentylpyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCADJFQNKKLSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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